molecular formula C56H62Cl4N8 B12341042 Meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride

Meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride

Cat. No.: B12341042
M. Wt: 988.9 g/mol
InChI Key: WODUFXACJCQWBG-UHFFFAOYSA-J
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Description

Meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride: is a synthetic, halogenated porphyrin compound with the molecular formula C56H62Cl4N8 and a molecular weight of 988.96 . Porphyrins are a group of organic compounds, widely known for their role in biological systems such as hemoglobin and chlorophyll. This particular compound is cationic and is used in various scientific research applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride typically involves the reaction of pyrrole with an aldehyde in the presence of an acid catalyst to form the porphyrin core. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or chloroform .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride is unique due to its cationic nature, which enhances its interaction with negatively charged biological molecules and membranes. This property makes it particularly effective in applications such as photodynamic therapy and as a fluorescent probe .

Biological Activity

Meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride, commonly referred to as TMAP, is a synthetic cationic porphyrin compound recognized for its diverse biological activities, particularly in photodynamic therapy (PDT) and antimicrobial applications. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

  • Molecular Formula : C56_{56}H62_{62}Cl4_{4}N8_{8}
  • Molecular Weight : 988.9 g/mol
  • CAS Number : 92739-64-5

Photodynamic Therapy (PDT)

One of the most significant applications of TMAP is in photodynamic therapy for cancer treatment. PDT involves the administration of a photosensitizer, which upon light activation produces reactive oxygen species (ROS) that induce cell death.

  • Study Findings :
    • In a study involving BALB/c mice with intradermal LM3 tumors, TMAP was administered intravenously at a dose of 4 mg/kg. After 24 hours, the tumors were irradiated with blue-red light (wavelengths: 419, 457, and 650 nm) for 60 minutes. The results showed a marked regression in tumor size, with significant tumor reduction observed in 8 out of 9 treated animals .
    • The PDT treatment led to almost complete but transient tumor regression, highlighting the efficacy of TMAP as a photosensitizer in inducing cytotoxic effects in cancer cells .

Antimicrobial Activity

TMAP exhibits potent antimicrobial properties, particularly against Gram-negative bacteria. Its mechanism involves photoinactivation, where light activation leads to the generation of singlet oxygen that damages bacterial cells.

  • Research Insights :
    • TMAP has been shown to effectively inactivate various strains of Gram-negative bacteria through photodynamic mechanisms, making it a promising candidate for treating infections caused by resistant bacterial strains .
    • Comparative studies indicate that TMAP's antimicrobial efficacy is enhanced when used in conjunction with specific light wavelengths that optimize singlet oxygen production .

Table: Summary of Biological Activities

Activity Description Reference
Photodynamic TherapyInduces tumor regression in murine models using light activationColombo et al., 2007
Antimicrobial ActionEffective against Gram-negative bacteria via photoinactivationFrontiers Specialty Chemicals
Cellular Delivery SystemsFacilitates oligonucleotide delivery due to its cationic natureFrontiers Specialty Chemicals
Fluorescent DNA CounterstainingUsed in immunofluorescence techniques for cellular imagingFrontiers Specialty Chemicals

Case Studies and Research Findings

  • Murine LM3 Tumor Study :
    • Conducted by Colombo et al. (2007), this study demonstrated the efficacy of TMAP in PDT. Tumors treated with TMAP followed by light exposure showed significant regression compared to controls receiving either treatment alone .
  • Antibacterial Efficacy Study :
    • Research highlighted TMAP's ability to eradicate Escherichia coli and other pathogens at nanomolar concentrations when activated by specific wavelengths of light. This positions TMAP as a potential therapeutic agent against multidrug-resistant infections .
  • Oligonucleotide Delivery :
    • The compound's cationic properties enable effective cellular uptake of oligonucleotides, making it useful in gene therapy applications .

Properties

Molecular Formula

C56H62Cl4N8

Molecular Weight

988.9 g/mol

IUPAC Name

trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,23-dihydroporphyrin-5-yl]phenyl]azanium;tetrachloride

InChI

InChI=1S/C56H62N8.4ClH/c1-61(2,3)41-21-13-37(14-22-41)53-45-29-31-47(57-45)54(38-15-23-42(24-16-38)62(4,5)6)49-33-35-51(59-49)56(40-19-27-44(28-20-40)64(10,11)12)52-36-34-50(60-52)55(48-32-30-46(53)58-48)39-17-25-43(26-18-39)63(7,8)9;;;;/h13-36,57,60H,1-12H3;4*1H/q+4;;;;/p-4

InChI Key

WODUFXACJCQWBG-UHFFFAOYSA-J

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](C)(C)C)C8=CC=C(C=C8)[N+](C)(C)C)C=C4)C9=CC=C(C=C9)[N+](C)(C)C)N3.[Cl-].[Cl-].[Cl-].[Cl-]

Origin of Product

United States

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